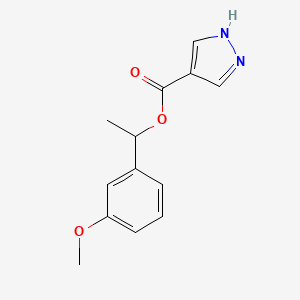
1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often employs one-pot multicomponent processes. These methods are advantageous due to their efficiency and cost-effectiveness. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup .
化学反应分析
Types of Reactions: 1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like bromine or oxygen in DMSO.
Reduction: Common reducing agents include hydrazine and sodium borohydride.
Substitution: N-arylation reactions can be catalyzed by palladium or copper, using aryl halides as substrates.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO, oxygen.
Reduction: Hydrazine, sodium borohydride.
Substitution: Palladium or copper catalysts, aryl halides.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
科学研究应用
1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, they can induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
- 1-Ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Ethyl 1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: 1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities and reactivity profiles. Its methoxyphenyl group enhances its potential as an antimicrobial and anti-inflammatory agent compared to other pyrazole derivatives .
属性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
1-(3-methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-9(10-4-3-5-12(6-10)17-2)18-13(16)11-7-14-15-8-11/h3-9H,1-2H3,(H,14,15) |
InChI 键 |
MILLRWBHUHBQMW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)OC)OC(=O)C2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




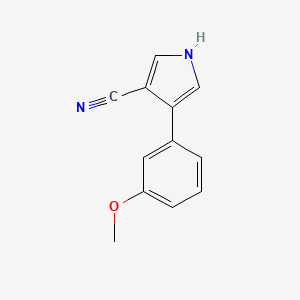
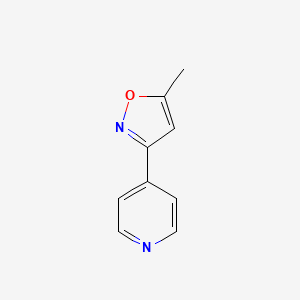

![N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B12886291.png)

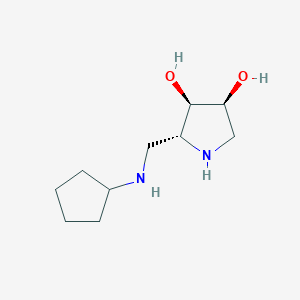
![[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
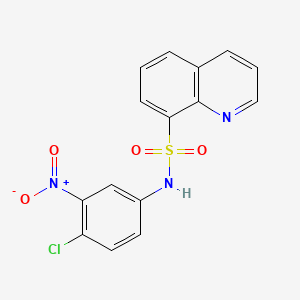
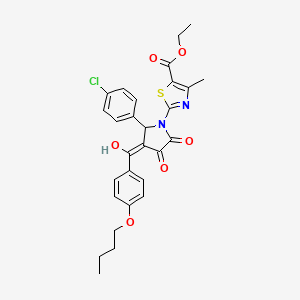
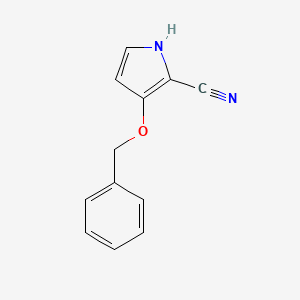
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)

